An In-Depth Technical Guide to 2-Tert-butyl-4-iodoaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Tert-butyl-4-iodoaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tert-butyl-4-iodoaniline is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features—a bulky tert-butyl group, a reactive iodine atom, and a nucleophilic amino group—provide a scaffold for the synthesis of a diverse range of complex molecules. This guide offers a comprehensive overview of the physical and chemical properties of 2-tert-butyl-4-iodoaniline, detailed protocols for its synthesis and purification, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-tert-butyl-4-iodoaniline is fundamental to its application in research and development. The following table summarizes its key physical and chemical characteristics. It is important to note that while some of these properties have been experimentally determined for related compounds, specific experimental data for 2-tert-butyl-4-iodoaniline is limited, and some values are predicted based on computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄IN | [PubChem][1] |
| Molecular Weight | 275.13 g/mol | [PubChem][1] |
| Appearance | Brown to black liquid (Predicted) | [ChemicalBook][2] |
| Boiling Point | 294.2 ± 33.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.524 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][2] |
| CAS Number | 128318-63-8 | [PubChem][1] |
| XLogP3 | 3.6 (Computed) | [PubChem][1] |
| Hydrogen Bond Donors | 1 | [PubChem][1] |
| Hydrogen Bond Acceptors | 1 | [PubChem][1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-tert-butyl-4-iodoaniline.
Mass Spectrometry
The mass spectrum of 2-tert-butyl-4-iodoaniline provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 275, corresponding to the molecular weight of the compound.[1] A prominent fragment would likely be the loss of a methyl group from the tert-butyl substituent, resulting in a peak at m/z 260. Another significant fragmentation pathway could involve the loss of the entire tert-butyl group, leading to a peak at m/z 218.
A generalized fragmentation workflow is depicted below:
Caption: Predicted mass spectrometry fragmentation of 2-tert-butyl-4-iodoaniline.
Infrared (IR) Spectroscopy
The infrared spectrum of 2-tert-butyl-4-iodoaniline would exhibit characteristic absorption bands corresponding to its functional groups. A vapor phase IR spectrum is available on PubChem.[4] Key expected peaks include:
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
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C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Absorptions in the 2850-2970 cm⁻¹ range, corresponding to the tert-butyl group.
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C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Typically observed in the 1250-1350 cm⁻¹ region.
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C-I Stretching: A peak in the lower frequency region, generally below 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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tert-Butyl Protons: A singlet integrating to 9 protons, expected around 1.3 ppm.
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Amine Protons: A broad singlet integrating to 2 protons, with a chemical shift that can vary depending on the solvent and concentration.
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Aromatic Protons: Three distinct signals in the aromatic region (6.5-8.0 ppm), corresponding to the three protons on the benzene ring. The proton ortho to the iodine will likely be the most downfield, followed by the proton ortho to the amino group, and the proton between the tert-butyl and iodo groups.
-
-
¹³C NMR:
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tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
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Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly upfield due to the heavy atom effect.
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Synthesis and Purification
The synthesis of 2-tert-butyl-4-iodoaniline can be approached through several synthetic strategies, typically involving the iodination of a substituted aniline precursor. The following is a generalized, yet detailed, protocol that can serve as a starting point for its synthesis in a laboratory setting. This protocol is adapted from established methods for the iodination of anilines.[4][5]
Synthetic Protocol: Iodination of 4-tert-butylaniline
This method involves the direct iodination of 4-tert-butylaniline using iodine monochloride (ICl) or an iodine/oxidant system. The ortho-directing effect of the amino group, sterically hindered by the tert-butyl group, should favor iodination at the 2-position.
Materials:
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4-tert-butylaniline
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Iodine (I₂)
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Sodium bicarbonate (NaHCO₃) or another suitable base
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Sodium bisulfite (NaHSO₃)
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An appropriate solvent (e.g., dichloromethane, ethanol, or acetic acid)
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Petroleum ether or hexane for recrystallization
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1 equivalent) in the chosen solvent.
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Addition of Base: Add sodium bicarbonate (1.5-2 equivalents) to the solution to neutralize the HI formed during the reaction.
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Iodination: Cool the mixture in an ice bath. Slowly add a solution of iodine (1 equivalent) in the same solvent to the reaction mixture over a period of 30-60 minutes with vigorous stirring. The reaction is typically exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine.
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If an organic solvent was used, separate the organic layer. If an aqueous or alcoholic solvent was used, extract the product into an organic solvent like dichloromethane or ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification Protocol: Recrystallization and Chromatography
Purification of the crude 2-tert-butyl-4-iodoaniline is essential to remove any unreacted starting materials and side products.
Recrystallization:
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Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, methanol).
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Slowly add a co-solvent in which the compound is less soluble (e.g., water or petroleum ether) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
For higher purity, the product can be purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for eluting the desired product.




